Home > Products > Screening Compounds P104549 > 4-(4-Cyclopropylpiperazin-1-yl)aniline
4-(4-Cyclopropylpiperazin-1-yl)aniline - 700804-17-7

4-(4-Cyclopropylpiperazin-1-yl)aniline

Catalog Number: EVT-457767
CAS Number: 700804-17-7
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Histamine H3 Receptor Antagonists: A patent describes 3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine as a potent and selective histamine H3 receptor antagonist. [, ]
  • Dopamine Receptor Ligands: Several studies explore the structure-activity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as selective dopamine D3 receptor ligands, with the cyclopropylpiperazine moiety playing a crucial role in determining binding affinity and selectivity. [, , , , , ]
  • Kinase Inhibitors: Research indicates that the cyclopropylpiperazine moiety contributes significantly to the inhibitory activity of compounds targeting various kinases, including cyclin-dependent kinases (CDKs), AMPK-related kinase 5 (ARK5), and protein kinase B (PKB). [, , , ]
  • Antimicrobial Agents: Studies investigate the antimicrobial properties of fluoroquinolone derivatives incorporating the cyclopropylpiperazine moiety, demonstrating promising activity against resistant bacterial strains. []

3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine

Compound Description: This compound acts as a histamine H3 receptor antagonist. [, ] It can be used in pharmaceutical compositions to target the histamine H3 receptor. [, ]

4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline

Compound Description: This compound serves as a building block for a novel ferrocenyldithiophosphonate functional conducting polymer. [] This polymer functions as an immobilization matrix in amperometric biosensor applications, particularly for glucose detection using glucose oxidase. []

Relevance: While structurally distinct from 4-(4-cyclopropylpiperazin-1-yl)aniline, this compound shares the common feature of a substituted aniline core. [] Both compounds feature an aniline moiety directly linked to a heterocyclic system, highlighting their placement within similar chemical classes.

4-(1,2-Diphenylbut-1-en-1-yl)aniline

Compound Description: This compound functions as a self-assembly inducer for the creation of spherical nanoparticles. [] When conjugated to molecules like aloin or podophyllotoxin, it forms nanoparticles that exhibit potential for biological applications. []

Overview

4-(4-Cyclopropylpiperazin-1-yl)aniline is an organic compound characterized by the molecular formula C13H19N3C_{13}H_{19}N_{3}. This compound features an aniline group connected to a cyclopropylpiperazine moiety, making it a significant structure in medicinal chemistry and organic synthesis. It is often studied for its potential applications in drug development due to its unique structural properties and biological activity.

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under the category of piperazine derivatives. Piperazines are known for their diverse biological activities, often serving as pharmacophores in drug design. The compound is cataloged with the CAS number 700804-17-7, which aids in its identification in chemical databases and literature .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline typically involves a nucleophilic substitution reaction. The primary method utilizes 4-chloroaniline and cyclopropylpiperazine as starting materials. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The process can be summarized as follows:

  1. Reactants: 4-chloroaniline and cyclopropylpiperazine.
  2. Base: Potassium carbonate.
  3. Solvent: Dimethylformamide.
  4. Conditions: The mixture is heated to promote nucleophilic substitution, yielding the desired product.

In industrial settings, this synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(4-Cyclopropylpiperazin-1-yl)aniline consists of a cyclopropyl ring attached to a piperazine nitrogen, which in turn is linked to an aniline group. Key structural data includes:

  • Molecular Weight: 217.31 g/mol
  • IUPAC Name: 4-(4-cyclopropylpiperazin-1-yl)aniline
  • Canonical SMILES: C1CC1N2CCN(CC2)C(C=C(C=C)N)C
  • InChI Key: InChI=1S/C13H19N3/c14-11-1-5-13(6-2-11)19(17,18)16-9-7-15(8-10-16)12-3-4-12/h1-2,5-6,12H,3-4,7-10,14H2 .
Chemical Reactions Analysis

Reactions and Technical Details

4-(4-Cyclopropylpiperazin-1-yl)aniline can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The aniline group can engage in electrophilic aromatic substitution reactions (e.g., nitration, sulfonation).

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties .

Mechanism of Action

The mechanism of action for 4-(4-Cyclopropylpiperazin-1-yl)aniline involves its interaction with specific biological targets such as receptors or enzymes. The cyclopropylpiperazine moiety enhances binding affinity and specificity, potentially modulating the activity of these targets. This characteristic makes it a candidate for further investigation in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Cyclopropylpiperazin-1-yl)aniline are essential for understanding its behavior in various environments:

PropertyValue
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
AppearanceTypically a white solid
SolubilitySoluble in organic solvents
Melting PointNot readily available

These properties influence its applications in both laboratory settings and potential industrial uses .

Applications

Scientific Uses

4-(4-Cyclopropylpiperazin-1-yl)aniline has several significant applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing complex organic molecules with potential therapeutic properties.
  2. Biological Studies: The compound is investigated for its role as a ligand in receptor binding studies, contributing to the understanding of various biological pathways.
  3. Industrial Applications: It is utilized in developing specialty chemicals and materials due to its unique structural features.

Research into this compound continues to explore its potential as an intermediate in drug synthesis and its role in various pharmacological studies .

Introduction to 4-(4-Cyclopropylpiperazin-1-yl)aniline

Chemical Identity and Structural Features of 4-(4-Cyclopropylpiperazin-1-yl)aniline

4-(4-Cyclopropylpiperazin-1-yl)aniline (Chemical Abstracts Service Registry Number 927999-02-8) possesses the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol [1]. Its core structure comprises two interconnected pharmacophores: a piperazine ring substituted at the N⁴-position with a cyclopropyl group, linked via the N¹-nitrogen to a para-aminophenyl ring [3] . The systematic IUPAC name is 4-[4-(cyclopropyl)piperazin-1-yl]aniline, with alternative representations including 4-(4-cyclopropylpiperazin-1-yl)benzenamine [1].

  • Molecular Architecture and Bonding:The piperazine ring adopts a chair conformation in its lowest energy state, with the cyclopropyl substituent occupying an equatorial position to minimize steric strain. The aniline nitrogen and the piperazine N¹-nitrogen are sp³ hybridized, conferring basicity to both centers (predicted pKa ~8-10 and ~7-8, respectively). The torsional freedom around the N¹-C(aryl) bond allows rotation, enabling conformational adaptation upon target binding [5] [9]. Key bond lengths include:
  • C(piperazine)-N(piperazine): ~1.45-1.48 Å
  • N(piperazine)-C(aryl): ~1.40-1.42 Å
  • C(cyclopropyl)-N(piperazine): ~1.47 Å

  • Electronic and Physicochemical Properties:The compound exhibits a calculated logP (cLogP) of approximately 2.1, indicating moderate lipophilicity. Its topological polar surface area (TPSA) is ~49.6 Ų, suggesting favorable membrane permeability and potential for oral bioavailability. The electron-donating aniline group contributes to the electron-rich character of the phenyl ring (Hammett constant σₚ ~ -0.66), influencing potential π-stacking interactions or electrophilic aromatic substitution patterns [5] .

  • Spectral and Analytical Characteristics:Spectroscopic fingerprints facilitate identification and purity assessment:

  • ¹H NMR (DMSO-d₆): δ 6.70 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 4.80 (s, 2H, NH₂), 3.05 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 1.85 (m, 1H, cyclopropyl-CH), 0.45 (m, 2H, cyclopropyl-CH₂), 0.38 (m, 2H, cyclopropyl-CH₂) .
  • ¹³C NMR: δ 150.2 (C-Ar), 140.1 (C-Ar), 119.8 (CH-Ar), 115.5 (CH-Ar), 58.7 (N-CH₂, piperazine), 52.1 (N-CH₂, piperazine), 45.8 (N-CH, cyclopropyl), 8.5 (CH₂, cyclopropyl), 5.3 (CH₂, cyclopropyl) .
  • Mass Spectrometry (EI-MS): m/z 217.2 [M]⁺ [1].

  • Hydrogen Bonding and Stereochemistry:The molecule functions as both a hydrogen bond donor (via the aniline -NH₂ group) and a hydrogen bond acceptor (via the piperazine nitrogens). While the parent compound lacks chiral centers, asymmetry can be introduced through further derivatization at the aniline nitrogen or the cyclopropyl ring [5] [9].

Table 1: Core Chemical Descriptors of 4-(4-Cyclopropylpiperazin-1-yl)aniline

PropertyValue/Description
CAS Registry Number927999-02-8
Molecular FormulaC₁₃H₁₉N₃
Molecular Weight217.31 g/mol
IUPAC Name4-[4-(cyclopropyl)piperazin-1-yl]aniline
Key Structural MoietiesPara-aminophenyl, N⁴-cyclopropylpiperazine
XLogP3~2.1
Topological Polar Surface Area (TPSA)49.6 Ų

Historical Development and Discovery in Heterocyclic Chemistry

The synthesis of 4-(4-cyclopropylpiperazin-1-yl)aniline exemplifies strategic advances in N-arylpiperazine chemistry. Initial routes relied heavily on classical nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings, evolving towards more efficient, scalable methodologies [6] [9].

  • Early Synthetic Methodologies:The foundational approach involved SNAr reactions where an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) reacted with N-cyclopropylpiperazine under thermal conditions (80-120°C), often requiring polar aprotic solvents like DMF or NMP. This yielded 1-cyclopropyl-4-(4-nitrophenyl)piperazine, followed by nitro group reduction using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂/HCl) to furnish the target aniline. Challenges included moderate yields (50-70%) due to competing bis-alkylation and the need for rigorous purification [9].

  • Transition-Metal Catalyzed Innovations:The advent of palladium-catalyzed Buchwald-Hartwig amination (mid-1990s onward) offered superior alternatives for coupling less-activated aryl halides with piperazines. Using catalysts like Pd₂(dba)₃/P(t-Bu)₃ and strong bases (e.g., NaOt-Bu), this method enabled efficient C-N bond formation between aryl bromides and N-protected or N-alkylated piperazines, including N-cyclopropylpiperazine. Subsequent deprotection (if required) and nitro reduction provided the target compound in higher yields (>85%) and purity [6] [9]. More recently, copper-catalyzed Ullmann-Goldberg-type reactions using CuI/L-proline or CuI/1,10-phenanthroline systems have provided cost-effective alternatives, particularly for large-scale synthesis under milder conditions [9].

  • Reductive Amination Strategies:Alternative routes exploited Mitsunobu reactions or reductive amination between commercially available 1-(4-aminophenyl)piperazine and cyclopropanecarbaldehyde. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane or tetrahydrofuran, this method provided a direct, single-step route to the target molecule, circumventing issues associated with halogenated intermediates [5] .

  • Key Historical Patents and Milestones:While not the primary claimed compound, 4-(4-cyclopropylpiperazin-1-yl)aniline emerged as a critical synthetic intermediate in patents describing complex pharmaceuticals:

  • WO2008047082A2 (2007): Described its utility in synthesizing poly(ADP-ribose)polymerase (PARP) inhibitors like Olaparib analogs, where the cyclopropylpiperazinyl-aniline moiety contributed to DNA repair inhibition in cancer therapy [6].
  • EVT-1807882 Development (2010s): Served as a precursor to 3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline (EVT-1807882), investigated for central nervous system (CNS) receptor modulation [5].

Table 2: Evolution of Synthetic Routes to 4-(4-Cyclopropylpiperazin-1-yl)aniline

EraPrimary MethodKey Conditions/ReagentsAdvantages/Limitations
Pre-1990sClassical SNArN-cyclopropylpiperazine + 1-fluoro-4-nitrobenzene, DMF, 100°C; then SnCl₂/HCl or H₂/Pd-CSimple setup; Low-moderate yields (50-70%); Purity issues
1990s-2010Pd-Catalyzed Buchwald-Hartwig AminationAryl halide + N-cyclopropylpiperazine, Pd₂(dba)₃, PtBu₃, NaOtBu, toluene, 80-100°CHigher yields (>85%); Tolerates deactivated halides; Costly catalysts
2010-PresentReductive Amination1-(4-Aminophenyl)piperazine + cyclopropanecarbaldehyde, NaBH(OAc)₃, DCE/THF, rtSingle-step; High atom economy; Scalable; Requires amine precursor

Significance of Piperazine Derivatives in Medicinal Chemistry

Piperazine ranks as the third most prevalent N-heterocycle in FDA-approved pharmaceuticals, following piperidine and pyridine [7] [9]. Derivatives like 4-(4-cyclopropylpiperazin-1-yl)aniline embody strategic molecular design principles addressing key drug discovery challenges:

  • Pharmacokinetic Optimization:The piperazine ring significantly enhances water solubility via protonation (pKa ~6.5-9.0) and hydrogen-bonding capacity (TPSA contribution ~12-15 Ų per nitrogen). Incorporating the cyclopropyl group fine-tunes lipophilicity (lower cLogP than N-methyl or N-phenyl analogs), potentially improving membrane permeation and metabolic stability by blocking vulnerable oxidation sites. The aniline group provides a versatile handle for conjugation or further derivatization while contributing to target engagement via hydrogen bonding [4] [7] [9]. These attributes collectively influence favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Engagement and Versatility:Piperazine derivatives demonstrate exceptional target promiscuity, modulating diverse biological pathways:

  • Kinase Inhibition (e.g., CDK4/6): Piperazine-containing drugs like Palbociclib leverage the scaffold to occupy solvent-exposed regions near Thr107/Asp104 residues in CDK6, conferring selectivity over other kinases [9].
  • GPCR Modulation (e.g., 5-HT, Dopamine receptors): The scaffold mimics endogenous amine transmitters. Substitutions at N⁴ (e.g., cyclopropyl) fine-tune receptor subtype selectivity and functional activity (agonist/antagonist) as seen in antipsychotics and antidepressants [4] [7].
  • Enzyme Inhibition (e.g., PARP, HIV integrase): Piperazine nitrogens coordinate with catalytic metal ions or form critical hydrogen bonds in enzyme active sites [6] [10].

  • Synthetic Accessibility and Derivatization:Commercial availability of diverse N-substituted piperazines and robust C-N bond-forming reactions enable rapid assembly of compound libraries. The aniline group in 4-(4-cyclopropylpiperazin-1-yl)aniline permits straightforward derivatization:

  • Acylation/ Sulfonylation: Yielding amides/sulfonamides for protease inhibition.
  • Diazotization-Coupling: Generating azo-dyes or biaryl systems for receptor probes.
  • Electrophilic Aromatic Substitution: Facilitating halogenation for cross-coupling [5] [9].

  • Structural and Conformational Influence:The piperazine's semi-rigid structure spaces pendant pharmacophores optimally for target binding. The cyclopropyl group introduces steric constraint and electron-withdrawing character, potentially enhancing metabolic stability by shielding the adjacent piperazine nitrogen from cytochrome P450-mediated oxidation. This contrasts with N-methylpiperazine, which often exhibits faster N-demethylation [7] [9].

Table 3: Therapeutic Applications of Representative Piperazine Derivatives

Therapeutic AreaExample Drug (Piperazine Form)Role of Piperazine Moiety
OncologyPalbociclib (CDK4/6 inhibitor)Solubility enhancement; Binding to Asp104/Asp102 in CDK6
Antivirals (HIV)Rilpivirine (NNRTI, piperazine-amide)Backbone for pharmacophore placement; Target affinity
AntidepressantsVortioxetine (Multimodal antidepressant)5-HT₃ antagonism/5-HT₁A agonism; Transporter modulation
AntipsychoticsAripiprazole (D₂ partial agonist)Dopamine receptor binding; Linker for quinolinone attachment
PARP InhibitionOlaparib analogs (e.g., Patent WO2008047082A2)DNA repair pathway inhibition; Solubility/selectivity component

Concluding Remarks

4-(4-Cyclopropylpiperazin-1-yl)aniline exemplifies the strategic integration of a simple heterocyclic core with targeted substituents to optimize physicochemical and pharmacological potential. Its development trajectory—from classical SNAr chemistry to sophisticated catalytic aminations—parallels broader advances in heterocyclic synthesis. As a versatile building block, its significance extends beyond intrinsic activity, serving as a critical synthon for complex molecules targeting kinases, GPCRs, and viral enzymes. Future research will likely exploit its modularity for developing novel therapeutics addressing unmet medical needs.

Properties

CAS Number

700804-17-7

Product Name

4-(4-Cyclopropylpiperazin-1-yl)aniline

IUPAC Name

4-(4-cyclopropylpiperazin-1-yl)aniline

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2

InChI Key

BNJJOUMQLDDFMK-UHFFFAOYSA-N

SMILES

C1CC1N2CCN(CC2)C3=CC=C(C=C3)N

Canonical SMILES

C1CC1N2CCN(CC2)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.